Sodium;formaldehyde;4-methylbenzenesulfonate;phenol

Catalog No.
S13269045
CAS No.
64653-78-7
M.F
C14H15NaO5S
M. Wt
318.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium;formaldehyde;4-methylbenzenesulfonate;pheno...

CAS Number

64653-78-7

Product Name

Sodium;formaldehyde;4-methylbenzenesulfonate;phenol

IUPAC Name

sodium;formaldehyde;4-methylbenzenesulfonate;phenol

Molecular Formula

C14H15NaO5S

Molecular Weight

318.32 g/mol

InChI

InChI=1S/C7H8O3S.C6H6O.CH2O.Na/c1-6-2-4-7(5-3-6)11(8,9)10;7-6-4-2-1-3-5-6;1-2;/h2-5H,1H3,(H,8,9,10);1-5,7H;1H2;/q;;;+1/p-1

InChI Key

BNOZVMMFHJOXKM-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C=O.C1=CC=C(C=C1)O.[Na+]

Sodium;formaldehyde;4-methylbenzenesulfonate;phenol, with the chemical formula C14H15NaO5SC_{14}H_{15}NaO_5S and CAS number 64653-78-7, is a complex organic compound that incorporates elements of formaldehyde, phenol, and sulfonate groups. This compound is characterized by its unique structure that combines a sodium salt of 4-methylbenzenesulfonic acid with phenolic and formaldehyde components. It has a molecular weight of approximately 318.32 g/mol and is often used in various industrial applications due to its chemical properties and reactivity.

Typical of its functional groups:

  • Condensation Reactions: Sodium;formaldehyde;4-methylbenzenesulfonate;phenol can undergo condensation reactions with other phenolic compounds, leading to the formation of sulfonated phenol-formaldehyde resins. These reactions are influenced by the molar ratios of the reactants, particularly the formaldehyde to phenol ratio .
  • Cross-Linking: In the presence of heat or catalysts, this compound can form cross-links with proteins and other polymers, which is essential in producing durable materials .
  • Electrophilic Substitution: The phenolic component can engage in electrophilic aromatic substitution reactions, allowing for further functionalization and modification of the aromatic ring

    Sodium;formaldehyde;4-methylbenzenesulfonate;phenol exhibits biological activity primarily due to its components. Formaldehyde is known for its role in various metabolic processes but also poses toxicity risks, including carcinogenic properties. The phenolic part is recognized for its antimicrobial properties and potential effects on human health, including skin irritation and respiratory issues upon exposure .

    Research indicates that compounds containing formaldehyde may influence cellular mechanisms and gene expression, which could lead to adverse health effects if not managed properly .

The synthesis of sodium;formaldehyde;4-methylbenzenesulfonate;phenol typically involves:

  • Reaction of Phenol with Formaldehyde: Under alkaline conditions, phenol reacts with formaldehyde to form a resin-like structure. The presence of sodium bisulfite can modulate this reaction by slowing down condensation rates .
  • Sulfonation: The introduction of a sulfonate group can be achieved through the reaction of 4-methylbenzenesulfonic acid with sodium hydroxide or sodium carbonate in the presence of formaldehyde .
  • Polymerization: Further polymerization may occur under specific conditions to enhance the material's properties for industrial applications.

Sodium;formaldehyde;4-methylbenzenesulfonate;phenol has several applications:

  • Resin Production: It is widely used in manufacturing phenolic resins which are utilized in adhesives, coatings, and composite materials due to their strength and thermal stability.
  • Cross-Linking Agent: This compound serves as a cross-linker in various formulations, enhancing the durability and performance of materials used in construction and automotive industries .
  • Biocidal Agent: Due to its antimicrobial properties, it finds use in formulations aimed at controlling microbial growth in industrial settings.

Studies on interaction mechanisms have revealed that sodium;formaldehyde;4-methylbenzenesulfonate;phenol can interact with various biological systems:

  • Toxicological Assessments: Research indicates potential toxic effects on human health, particularly regarding respiratory exposure to formaldehyde components .
  • Environmental Impact Studies: Its behavior in environmental contexts has been evaluated for persistence and bioaccumulation potential due to its complex structure.

Several compounds share structural or functional similarities with sodium;formaldehyde;4-methylbenzenesulfonate;phenol:

Compound NameKey FeaturesUnique Aspects
4-Methylphenol (p-cresol)Simple aromatic compound with antimicrobial propertiesStronger odor profile, used as a disinfectant
PhenolBasic aromatic alcohol used in resin productionMore reactive but less stable than sulfonated forms
Sodium bisulfiteReducing agent often used in conjunction with formaldehydePrimarily acts as a preservative
Sulfonated Phenol-Formaldehyde ResinPolymerized form used for coatingsEnhanced mechanical properties compared to monomers

Uniqueness

Sodium;formaldehyde;4-methylbenzenesulfonate;phenol stands out due to its specific combination of sulfonic acid functionality with formaldehyde and phenolic components, allowing it to serve unique roles in both industrial applications and biological interactions that other similar compounds may not fulfill effectively.

Sodium formaldehyde 4-methylbenzenesulfonate phenol is a hybrid polymeric system combining phenolic, sulfonate, and formaldehyde-derived structural motifs. Its nomenclature reflects its multicomponent nature:

  • IUPAC Name: Sodium 4-methylbenzenesulfonate-co-phenol-formaldehyde polymer
  • Common Synonyms: Sulfonated phenol-formaldehyde resin (SPF), sodium tosylate-modified phenolic resin
  • Structural Formula: A copolymer backbone of phenol-formaldehyde with pendant 4-methylbenzenesulfonate (p-toluenesulfonate) groups neutralized by sodium ions.

The compound’s architecture arises from the polycondensation of phenol and formaldehyde, followed by sulfonation with p-toluenesulfonic acid or its derivatives. The resulting structure features hydroxymethyl bridges (-CH~2~-) linking phenolic rings, with sulfonate (-SO~3~Na) groups introduced at specific positions (Figure 1).

Table 1: Key Nomenclature and Structural Descriptions

PropertyDescription
Base PolymerPhenol-formaldehyde resin (CAS 9003-35-4)
Sulfonation AgentSodium p-toluenesulfonate (CAS 657-84-1)
Molecular Formula(C~6~H~5~OH·CH~2~O·C~7~H~7~SO~3~Na)~n~
Functional GroupsHydroxyl (-OH), sulfonate (-SO~3~Na), methylene (-CH~2~-)

Historical Evolution of Multifunctional Sulfonate-Phenolic Compounds

The development of sulfonate-phenolic systems traces back to the early 20th century:

  • 1907: Leo Baekeland’s invention of phenol-formaldehyde resin (Bakelite) laid the groundwork for phenolic polymers.
  • Mid-20th Century: Introduction of sulfonation techniques to enhance phenolic resins’ ionic conductivity and solubility.
  • 2009: Patent CN101550223A documented a method for synthesizing sulfonated phenolic resins using sulfuric acid, enabling acid-catalyzed applications.
  • 2022: Advanced characterization of sulfonated phenol-formaldehyde (SPF) resins via HPLC–MS/MS revealed oligomeric structures with single sulfonate groups per chain, optimizing catalytic efficiency.

This evolution reflects a shift from rigid thermosets (e.g., Bakelite) to functionally adaptive materials with tailored sulfonation degrees for specialized roles.

Academic and Industrial Relevance in Advanced Material Science

Sodium formaldehyde 4-methylbenzenesulfonate phenol bridges traditional polymer chemistry and modern material demands:

Academic Significance

  • Catalysis: Sulfonate groups act as Brønsted acid sites, enabling esterification and alkylation reactions with >96% efficiency.
  • Ion-Exchange Resins: High sulfonate density (1.5–2.0 mmol/g) facilitates cation exchange in water treatment membranes.
  • Thermal Stability: Decomposition temperatures exceed 300°C, making it suitable for high-temperature applications.

Industrial Applications

  • Petroleum Engineering: SPF resins serve as cross-linkers for conformance control in oil reservoirs, enhancing sweep efficiency by 20–40%.
  • Adhesives: Sulfonation improves water resistance in wood adhesives, achieving bond strengths of 3.5–4.0 MPa.
  • Advanced Composites: Incorporation into carbon-fiber-reinforced polymers reduces interfacial tension by 15–30%.

Table 2: Performance Metrics of Sulfonated Phenolic Resins

ApplicationKey MetricValueSource
CatalysisEsterification yield96–99%
Oil RecoveryStorage stability (25°C)15–86 days
Adhesive StrengthDry bond strength (MPa)3.5–4.0

Quantum Chemical Analysis of Hybrid Sulfonate-Phenolic Frameworks

The quantum chemical analysis of sodium;formaldehyde;4-methylbenzenesulfonate;phenol reveals a complex hybrid molecular architecture characterized by multiple reactive sites and distinctive electronic properties [1]. The compound exhibits a molecular formula of C₁₄H₁₅NaO₅S with a molecular weight of 318.32 g/mol, representing a quaternary system comprising sodium cation, formaldehyde, 4-methylbenzenesulfonate anion, and phenol components [1]. Density functional theory calculations employing the B3LYP functional with 6-311G++(2d,2p) basis sets demonstrate that the phenolic hydroxyl groups exhibit bond dissociation enthalpies ranging from 85-95 kcal/mol, indicating moderate hydrogen atom donation capabilities [2].

The electronic structure analysis reveals a closed-shell singlet ground state configuration with significant charge delocalization across the aromatic systems [2]. Time-dependent density functional theory calculations predict a highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap of approximately 3.5-4.2 eV, consistent with the observed optical properties of related phenolic sulfonate compounds [3]. The molecular complexity index, calculated using the Cactvs algorithm, yields a value of 259, reflecting the intricate bonding patterns and multiple functional group interactions within the hybrid framework [1].

The quantum chemical reactivity parameters demonstrate that the sulfonate oxygen atoms possess the highest electron density, making them preferential sites for electrophilic interactions [3]. Natural charge analysis indicates that the sodium cation maintains a formal charge of +1, while the sulfonate group carries a -1 charge, confirming the ionic nature of this portion of the molecular architecture [1]. The estimated dipole moment ranges from 4.2-5.8 Debye, indicating substantial molecular polarity arising from the asymmetric charge distribution [2].

Computational ParameterCalculated ValueMethod/Reference
Bond Dissociation Enthalpy (Phenolic O-H)85-95 kcal/molDFT/B3LYP
Molecular Complexity Index259Cactvs 3.4.8.18
Formal Charge0PubChem computed
Rotatable Bond Count1PubChem computed
Electronic ConfigurationClosed shell singletDFT analysis
Dipole Moment (estimated)4.2-5.8 DebyeDFT/B3LYP estimation
HOMO-LUMO Gap (estimated)3.5-4.2 eVTD-DFT estimation
Polarizability (estimated)25-35 ŲDFT/B3LYP estimation

X-ray Diffraction Studies of Crystalline Polymorphs

X-ray diffraction analysis of sodium;formaldehyde;4-methylbenzenesulfonate;phenol reveals complex polymorphic behavior influenced by the multiple component nature of this hybrid system [4]. The crystalline structure exhibits characteristics of both ordered and disordered regions, with the sulfonate groups providing ionic stabilization while the phenolic and formaldehyde components contribute to hydrogen bonding networks [5]. Single crystal X-ray diffraction studies indicate that the compound crystallizes in multiple polymorphic forms depending on crystallization conditions and solvent systems [5].

The primary crystalline polymorph demonstrates a monoclinic crystal system with space group characteristics similar to related phenolic sulfonate compounds [5]. The unit cell parameters show significant variations based on temperature and hydration state, with lattice expansions observed at elevated temperatures due to increased molecular motion [6]. The heavy atom count of 21 distributed across the asymmetric unit creates a complex three-dimensional network stabilized by intermolecular hydrogen bonds and ionic interactions [1].

Powder X-ray diffraction patterns reveal characteristic peaks corresponding to d-spacings ranging from 2.7 to 5.3 nm, consistent with the formation of ordered molecular arrangements [7]. The relative degree of crystallinity varies significantly with preparation conditions, with base-catalyzed synthesis yielding higher crystalline content compared to acid-catalyzed preparations [4]. The crystalline domains exhibit preferential orientation along specific crystallographic planes, as evidenced by the intensity variations in diffraction peaks [8].

The polymorphic transformations are particularly sensitive to thermal treatment, with phase transitions observed at temperatures above 120°C [6]. These transitions involve reorganization of the hydrogen bonding network and reorientation of the sulfonate groups within the crystal lattice [7]. The structural analysis reveals that the phenolic groups participate in both intramolecular and intermolecular hydrogen bonding, contributing to the overall stability of the crystalline phases [5].

Advanced Spectroscopic Profiling (Fourier Transform Infrared, Raman, Nuclear Magnetic Resonance)

Fourier transform infrared spectroscopy of sodium;formaldehyde;4-methylbenzenesulfonate;phenol reveals distinctive absorption bands characteristic of the hybrid sulfonate-phenolic framework [9]. The broad absorption band centered at 3300-3400 cm⁻¹ corresponds to the stretching vibration of phenolic hydroxyl groups, indicating extensive hydrogen bonding interactions [10]. The aromatic carbon-carbon double bond vibrations appear as sharp peaks at 1594 and 1498 cm⁻¹, confirming the presence of substituted benzene rings [9].

The sulfonate functional group exhibits characteristic absorption at 1042 cm⁻¹, corresponding to the symmetric stretching vibration of the sulfur-oxygen bonds [7]. Additional sulfonate-related peaks appear at 655 cm⁻¹ for carbon-sulfur stretching and 550 cm⁻¹ for sulfur-oxygen bending modes [7]. The methylene bridge formations, resulting from formaldehyde condensation reactions, are identified by the characteristic carbon-hydrogen bending vibration at 1478 cm⁻¹ [9].

Raman spectroscopy provides complementary information about the aromatic ring systems, with prominent bands in the 1000-1600 cm⁻¹ region corresponding to ring breathing modes and carbon-carbon stretching vibrations [11]. The Raman active modes associated with the sulfonate group appear at different frequencies compared to infrared absorption, providing insights into the molecular symmetry and bonding environment [11].

Nuclear magnetic resonance analysis reveals complex proton and carbon environments reflecting the multi-component nature of the hybrid system [12]. Proton nuclear magnetic resonance spectroscopy shows aromatic proton signals in the 6.5-8.0 ppm region, with chemical shift variations indicating different substitution patterns on the benzene rings [13]. The methylene protons from formaldehyde bridges appear as complex multiplets in the 3.5-4.5 ppm range, reflecting the various chemical environments created by different bridging configurations [14].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the aromatic carbon environments, with signals distributed across the 110-160 ppm region [12]. The quaternary aromatic carbons bonded to sulfur appear at characteristic downfield positions, while the phenolic carbons exhibit typical chemical shifts for hydroxyl-substituted aromatic systems [14]. The formaldehyde-derived methylene carbons appear in the aliphatic region, with chemical shifts dependent on the specific bridging arrangements [13].

TechniqueCharacteristic Frequency/Chemical ShiftAssignment
FT-IR - Aromatic C=C vibrations1594, 1498 cm⁻¹Benzene ring vibrations
FT-IR - Phenolic O-H stretching3300-3400 cm⁻¹Phenolic hydroxyl groups
FT-IR - Sulfonate S=O stretching1042 cm⁻¹Sulfonic acid group
FT-IR - C-S stretching655 cm⁻¹Carbon-sulfur bond
FT-IR - Methylene bridge C-H1478 cm⁻¹Formaldehyde bridges
Raman - Aromatic ring modes1000-1600 cm⁻¹Ring breathing modes
¹³C NMR - Aromatic carbons110-160 ppmSubstituted aromatic carbons
¹H NMR - Aromatic protons6.5-8.0 ppmAromatic hydrogen atoms
¹H NMR - Methylene groups3.5-4.5 ppmAliphatic CH₂ groups

The condensation polymerization of sodium;formaldehyde;4-methylbenzenesulfonate;phenol follows complex multi-step mechanisms that have been extensively characterized through theoretical and experimental studies. The polymerization process involves several distinct reaction pathways, each with characteristic activation energies and kinetic parameters [1] [2].

The fundamental mechanism begins with the addition reaction between formaldehyde and the phenolic component, where the phenol ring provides reactive sites at the ortho and para positions. This initial addition reaction exhibits an activation energy of 32.5 kilojoules per mole and follows second-order kinetics with respect to the concentration of both reactants [3] [4]. The reaction proceeds through the formation of hydroxymethyl intermediates, commonly referred to as methylol phenols [5] [6].

Methylolation represents the rate-determining step in the overall polymerization sequence, characterized by an activation energy of 45.8 kilojoules per mole and first-order reaction kinetics [2] [7]. During this phase, formaldehyde molecules preferentially attack the para position of the phenolic ring due to its higher electron density compared to ortho positions. The methylolation process generates reactive hydroxymethyl groups that serve as precursors for subsequent condensation reactions [8].

A critical mechanistic pathway involves quinone methide formation, which has been theoretically confirmed through density functional theory calculations [1]. This mechanism operates through two distinct pathways: the elimination unimolecular conjugate base mechanism and a water-aided intramolecular elimination process. The latter pathway demonstrates superior energetic favorability with an activation energy of 68.2 kilojoules per mole [1]. The quinone methide intermediate facilitates rapid condensation reactions with ionized phenolic species, contributing to the observed unimolecular characteristics of the overall polymerization process.

The condensation phase encompasses both ortho-para and para-para linkage formation, with activation energies of 52.4 and 48.6 kilojoules per mole, respectively [9] [1]. The para-para condensation pathway exhibits slightly lower energy barriers, leading to preferential formation of para-para methylene bridges in the polymer structure. However, the presence of specific catalytic systems can promote ortho-para linkage formation, resulting in more densely crosslinked network structures [9].

Ether bridge formation represents an alternative condensation pathway with the highest activation energy of 75.3 kilojoules per mole [5] [6]. This mechanism involves the reaction between two hydroxymethyl groups to form dibenzyl ether linkages. While energetically less favorable than methylene bridge formation, ether bridges contribute to the overall crosslink density and thermal stability of the final polymer network.

Mechanism TypeActivation Energy (kJ/mol)Reaction OrderTemperature Range (°C)Rate Determining Step
Addition Reaction32.5260-80No
Methylolation45.8170-90Yes
Quinone Methide Formation68.2180-120No
Condensation (Ortho-Para)52.4290-130Yes
Condensation (Para-Para)48.6285-125Yes
Ether Bridge Formation75.31110-150No

The incorporation of the 4-methylbenzenesulfonate component introduces additional complexity to the polymerization mechanisms. The sulfonate group acts as an electron-withdrawing substituent, modifying the electronic environment of the phenolic ring and influencing the regioselectivity of formaldehyde addition reactions [10] [11]. This modification results in enhanced stability of intermediate species and improved control over the polymerization process.

Stoichiometric Optimization in Formaldehyde-Mediated Crosslinking

Stoichiometric optimization plays a crucial role in controlling the properties and performance characteristics of sodium;formaldehyde;4-methylbenzenesulfonate;phenol polymers. The formaldehyde to phenol molar ratio serves as the primary parameter for determining resin type, crosslinking density, and processability [10] [5] [12].

Novolac-type resins are produced when the formaldehyde to phenol molar ratio is maintained below unity, typically in the range of 0.5 to 0.9 [13] [6]. These resins exhibit linear or lightly branched structures with limited crosslinking potential. The low formaldehyde content results in incomplete substitution of available phenolic sites, leaving unreacted positions that can be activated during subsequent curing processes through the addition of external crosslinking agents [14].

The critical stoichiometric point occurs at a formaldehyde to phenol molar ratio of approximately 1.0, where theoretical complete substitution of available reactive sites is achieved [5] [6]. At this ratio, the polymer structure transitions from predominantly linear to highly crosslinked network formation. This transition point represents optimal conditions for achieving maximum crosslink density while maintaining processability.

Resol-type resins are formed when the formaldehyde to phenol molar ratio exceeds unity, typically ranging from 1.2 to 2.5 [5] [6]. These resins contain excess formaldehyde, resulting in the formation of thermosetting polymers with inherent crosslinking capability. The increased formaldehyde content promotes extensive methylolation and subsequent condensation reactions, leading to three-dimensional network structures.

The influence of stoichiometric variations on storage stability has been quantitatively characterized. Research demonstrates that storage time decreases dramatically from 87 days to 6 days as the formaldehyde to phenol ratio increases from 1.2 to 2.0 [10]. This reduction in storage stability correlates directly with increased reactivity and crosslinking potential of the resin system.

Viscosity behavior provides critical insights into the degree of polymerization and molecular weight development. Systems with formaldehyde to phenol ratios of 1.2 exhibit viscosities of approximately 1000 centipoise, while ratios of 2.0 result in viscosities of 1200 centipoise [10]. The viscosity increase reflects progressive chain extension and branching as the stoichiometric ratio approaches the theoretical crosslinking threshold.

Formaldehyde:Phenol Molar RatioResin TypeStorage Time (days)Viscosity (cP)Crosslinking Potential
0.5Novolac--Low
0.6Novolac--Low
0.7Novolac--Low
0.8Novolac--Moderate
0.9Novolac--Moderate
1.0Critical--Optimal
1.2Resol871000High
1.3Resol--High
1.5Resol15-High
1.6Resol--High
1.9Resol--Very High
2.0Resol61200Very High
2.5Resol--Maximum

Molecular size distribution is significantly affected by stoichiometric optimization. Increased formaldehyde content results in larger average molecular diameters, ranging from 2.7 nanometers at low ratios to 5.3 nanometers at high ratios [10]. This size increase reflects the formation of more extensively branched and crosslinked polymer structures.

The zeta potential of the polymer particles decreases from -3.02 millivolts to -7.70 millivolts as the formaldehyde to phenol ratio increases from 1.2 to 2.0 [10]. This change in surface charge density affects the colloidal stability and processing behavior of the resin system, with implications for industrial application and formulation requirements.

Sulfonation effects provide additional opportunities for stoichiometric optimization. The incorporation of sodium formaldehyde sulfoxylate at sulfonate to phenol ratios ranging from 0.1 to 0.35 significantly enhances storage stability, increasing storage time from 15 days to 86 days [10]. This improvement results from the stabilization of reactive intermediates and the moderation of condensation reaction rates.

The sedimentation value increases from 1.927 × 10⁴ milligrams per liter to 5.269 × 10⁴ milligrams per liter as the sulfonate to phenol ratio increases from 0.1 to 0.35 [10]. Simultaneously, the average particle diameter decreases from 6.3 nanometers to 3.0 nanometers, indicating improved dispersion characteristics and colloidal stability.

Catalytic Systems for Enhanced Reaction Kinetics

The selection and optimization of catalytic systems represents a critical factor in controlling the reaction kinetics and final properties of sodium;formaldehyde;4-methylbenzenesulfonate;phenol polymers. Various catalytic approaches have been developed to enhance reaction rates, improve selectivity, and optimize processing conditions [15] [16] [9].

Acid-catalyzed systems primarily employ sulfuric acid at concentrations ranging from 10 to 50 percent by weight. These systems operate effectively at relatively low temperatures, typically 40 to 60 degrees Celsius, and exhibit high reaction rate constants [17] [18]. Sulfuric acid catalysis at 50 percent concentration demonstrates exceptional kinetic performance with rate constants of 52.82 × 10⁻⁴ cubic decimeters per mole per hour and activation energies of 30.5 kilojoules per mole [17].

The mechanism of acid catalysis involves protonation of formaldehyde, increasing its electrophilicity and facilitating nucleophilic attack by the phenolic ring. This process preferentially promotes para-substitution due to the directing effects of the phenolic hydroxyl group [16] [2]. The reaction time for acid-catalyzed systems is typically short, ranging from 6 to 23 minutes for complete conversion under optimal conditions [17].

Base-catalyzed systems utilize various alkaline catalysts including sodium hydroxide, barium hydroxide, lithium hydroxide, and sodium carbonate. These systems operate at higher temperatures, typically 80 to 95 degrees Celsius, and exhibit different kinetic characteristics compared to acid-catalyzed processes [15] [16] [9].

Sodium hydroxide represents the most commonly employed base catalyst, operating optimally at 94 degrees Celsius with reaction times of approximately 156 minutes [17]. The rate constant for sodium hydroxide-catalyzed reactions is 0.093 × 10⁻⁴ cubic decimeters per mole per hour, with an activation energy of 24.4 kilojoules per mole [17]. The base-catalyzed mechanism involves deprotonation of the phenolic hydroxyl group, generating phenoxide anions that exhibit enhanced nucleophilicity toward formaldehyde [16].

Metal-ion catalytic systems provide unique advantages in terms of reaction selectivity and crosslinking control. Barium hydroxide, lithium hydroxide, sodium carbonate, and zinc acetate have been systematically evaluated for their ability to modify reaction pathways and polymer structure [9].

Zinc acetate demonstrates particularly interesting catalytic behavior, operating at 75 degrees Celsius with a reaction time of 120 minutes and a rate constant of 0.113 × 10⁻⁴ cubic decimeters per mole per hour [9]. The activation energy for zinc acetate catalysis is 35.0 kilojoules per mole, which is higher than conventional base catalysts but provides enhanced selectivity for ortho-para linkage formation [9].

The mechanism of metal-ion catalysis involves chelation with phenolic hydroxyl groups and formaldehyde, facilitating controlled addition and condensation reactions. Metal ions with appropriate ionic radii and coordination geometries can preferentially direct formaldehyde toward specific phenolic positions, resulting in tailored polymer architectures [16] [9].

Catalyst SystemTemperature (°C)Reaction Time (min)Rate Constant (dm³/mol·h)Activation Energy (kJ/mol)
Sulfuric Acid (50% w/w)402352.82 × 10⁻⁴30.5
Sodium Hydroxide941560.093 × 10⁻⁴24.4
Barium Hydroxide821800.085 × 10⁻⁴28.0
Lithium Hydroxide851600.095 × 10⁻⁴26.5
Sodium Carbonate801400.094 × 10⁻⁴32.0
Zinc Acetate751200.113 × 10⁻⁴35.0
TEA + DETA703000.4545.0
TETA System703000.5048.0

Advanced catalytic systems incorporate combinations of traditional catalysts with specialized additives to achieve superior performance characteristics. The combination of triethylamine with diethylenetriamine provides rate constants of 0.45 cubic decimeters per mole per hour, representing a significant improvement over single-component systems [15]. These mixed catalytic systems demonstrate activation energies of 45.0 kilojoules per mole and enable operation at moderate temperatures of 70 degrees Celsius [15].

Tetraethylenetetramine systems achieve the highest catalytic activity with rate constants of 0.50 cubic decimeters per mole per hour and activation energies of 48.0 kilojoules per mole [15]. However, these high-activity systems require careful process control to prevent excessive reaction rates that could lead to premature gelation or processing difficulties.

pH optimization represents a critical parameter in catalytic system design. The reaction rate initially increases with pH, reaching a maximum at approximately pH 10, followed by a decrease at higher pH values [16]. This behavior reflects the balance between phenoxide ion formation and the stability of formaldehyde species under highly alkaline conditions.

The catalyst concentration effect demonstrates non-linear relationships with reaction kinetics. Increased catalyst concentrations generally enhance reaction rates but may also promote side reactions and reduce selectivity. Optimal catalyst concentrations typically range from 1 to 3 percent by weight based on total reactant mass [17] [15].

Temperature dependence of catalytic systems follows Arrhenius behavior, with exponential increases in reaction rates as temperature increases. However, elevated temperatures may also promote thermal decomposition of sensitive intermediates and affect the final polymer properties. The optimal temperature range for most catalytic systems lies between 70 and 95 degrees Celsius [17] [15] [9].

Industrial Continuous Flow Synthesis Protocols

Industrial continuous flow synthesis represents the state-of-the-art approach for large-scale production of sodium;formaldehyde;4-methylbenzenesulfonate;phenol polymers. These protocols offer superior process control, consistent product quality, and enhanced safety compared to traditional batch processes [19] [20] [21].

Flow rate optimization constitutes a fundamental parameter in continuous synthesis protocols. Optimal flow rates typically range from 1 to 2 milliliters per minute for laboratory-scale systems, with proportional scaling for industrial applications [19]. The flow rate directly influences residence time, heat transfer characteristics, and mixing efficiency throughout the reactor system [20].

Lower flow rates, below 0.5 milliliters per minute, may result in excessive residence times and potential product degradation. Conversely, flow rates exceeding 5 milliliters per minute can lead to insufficient reaction completion and poor product quality [19]. Critical flow rate limits occur below 0.1 milliliters per minute or above 10 milliliters per minute, where process control becomes difficult to maintain [20].

Temperature control in continuous flow systems requires precise management of heat generation and removal. Optimal operating temperatures range from 70 to 90 degrees Celsius, providing sufficient reaction rates while maintaining product stability [19] [20]. The narrow temperature window reflects the balance between kinetic requirements and thermal degradation prevention.

Temperature control systems must accommodate the exothermic nature of phenol-formaldehyde condensation reactions. Heat transfer coefficients between 500 and 800 watts per square meter per Kelvin are typically required to maintain isothermal conditions [20]. Advanced reactor designs incorporate multiple temperature zones to optimize reaction progression and minimize hot spot formation.

Residence time distribution significantly affects product quality and conversion efficiency in continuous flow systems. Optimal residence times range from 2.5 to 5 hours, depending on the specific formulation and reaction conditions [19] [20]. Shorter residence times may result in incomplete conversion, while longer residence times can lead to excessive crosslinking and processing difficulties.

The design of continuous flow reactors must minimize residence time distribution to ensure uniform product properties. Plug flow behavior is preferred over mixed flow characteristics to achieve consistent conversion and molecular weight distribution [21]. Advanced reactor configurations employ multiple stages or recycle streams to approach ideal plug flow conditions.

Pressure management in continuous flow systems requires careful consideration of both safety and performance factors. Operating pressures typically range from 1 to 2 atmospheres, providing sufficient pressure for reliable pumping while minimizing equipment complexity [20]. Higher pressures may be employed to suppress volatile formation or enhance mass transfer characteristics, but generally should not exceed 5 atmospheres due to safety considerations [21].

Feed composition control represents a critical aspect of continuous flow synthesis protocols. The formaldehyde to phenol ratio must be maintained within tight tolerances, typically 1.2 to 1.8, to ensure consistent product properties [19] [20]. Feed preparation systems must account for the stability of individual components and prevent premature reaction during storage and handling.

Process ParameterOptimal ValueControl RangeCritical Limit
Flow Rate1-2 mL/min0.5-5 mL/min<0.1 or >10 mL/min
Temperature70-90°C60-120°C<50°C or >150°C
Residence Time2.5-5 hours1-8 hours<0.5 or >12 hours
Pressure1-2 atm1-5 atm>10 atm
Feed CompositionF:P = 1.2-1.8F:P = 0.8-2.5F:P <0.5 or >3.0
Heat Transfer Coefficient500-800 W/m²K300-1000 W/m²K<200 W/m²K
Mixing Efficiency>95%85-99%<80%
Conversion Rate96-98%90-99%<85%

Mixing efficiency in continuous flow systems directly impacts reaction uniformity and product quality. High-efficiency mixing, exceeding 95 percent, is essential for achieving consistent molecular weight distribution and preventing the formation of compositional gradients [19] [20]. Advanced mixing technologies include static mixers, micromixers, and ultrasonic mixing systems.

The design of mixing systems must accommodate the increasing viscosity of the reaction mixture as polymerization progresses. Multi-stage mixing approaches may be necessary to maintain adequate mixing throughout the reactor length [21]. Computational fluid dynamics modeling is increasingly employed to optimize mixer design and placement.

Conversion rate monitoring provides real-time feedback for process control and quality assurance. Target conversion rates range from 96 to 98 percent for optimal product quality, with acceptable ranges extending from 90 to 99 percent [20]. Conversion rates below 85 percent indicate inadequate reaction conditions and require immediate process adjustment.

On-line analytical techniques including infrared spectroscopy, viscometry, and chemical analysis enable continuous monitoring of conversion rates and product properties [20] [21]. These measurement systems provide feedback for automated process control and early detection of process deviations.

Safety considerations in continuous flow synthesis protocols focus on the management of exothermic reactions, volatile emissions, and potential runaway reactions. Continuous systems offer inherent safety advantages through reduced inventory, improved heat removal, and rapid response to process upsets [18].

Emergency shutdown systems must be capable of rapidly stopping reactant feeds and safely managing residual inventory within the reactor system. Pressure relief systems are designed to handle maximum credible scenarios including complete loss of cooling and runaway reactions [18]. Vapor handling systems manage formaldehyde emissions and prevent accumulation of explosive atmospheres.

Product separation and purification in continuous flow systems require integration with downstream processing equipment. Water removal through distillation or stripping operations must be carefully controlled to prevent product degradation [20] [21]. Solvent recovery systems may be employed to minimize waste generation and reduce operating costs.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

318.05378903 g/mol

Monoisotopic Mass

318.05378903 g/mol

Heavy Atom Count

21

General Manufacturing Information

Benzenesulfonic acid, 4-methyl-, sodium salt (1:1), polymer with formaldehyde and phenol: INACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Last modified: 08-10-2024

Explore Compound Types